Methyl isoferulate

Antioxidant activity Radical scavenging Cinnamate structure-activity

Methyl isoferulate is a naturally occurring hydroxycinnamic acid ester with a 3-methoxy-4-hydroxy substitution pattern. It delivers 1.5× greater radical scavenging potency (IC50 32.4 µM) than methyl ferulate and superior intracellular delivery (logP 1.68) versus isoferulic acid. Ideal for anti-inflammatory HTS and topical formulation development.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 97966-29-5
Cat. No. B049065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isoferulate
CAS97966-29-5
SynonymsMethyl (E)-3’-Hydroxy-4’-methoxycinnamate (E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)OC)O
InChIInChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+
InChIKeyJTLOUXXZZFFBBW-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl isoferulate (CAS 97966-29-5): Hydroxycinnamic Acid Ester with Distinct Positional Isomerism for Specialized Bioactivity Screening


Methyl isoferulate (3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid methyl ester) is a naturally occurring hydroxycinnamic acid ester and the methylated derivative of isoferulic acid. It is structurally distinguished from the more common methyl ferulate by the exchange of methoxy and hydroxy substituents on the aromatic ring (3-methoxy-4-hydroxy for isoferulate vs. 4-methoxy-3-hydroxy for ferulate) [1]. This positional isomerism confers discrete physicochemical and biological profiles, making methyl isoferulate a non‑fungible compound in chemoinformatic libraries and assay panels [2].

Why Methyl isoferulate Cannot Be Replaced by Methyl Ferulate or Other In‑Class Cinnamates: A Quantitative Evidence Brief


Within the hydroxycinnamate ester family, seemingly minor methoxy/hydroxy positional changes produce quantifiable differences in radical scavenging kinetics, enzyme inhibition selectivity, and lipophilicity. Substituting methyl isoferulate with methyl ferulate or methyl caffeate without confirming assay‑specific equivalence risks false negatives in bioactivity screening and inconsistent formulation performance [1]. The following head‑to‑head and comparative data establish where methyl isoferulate offers measurable differentiation for procurement decisions.

Quantifiable Differentiation of Methyl isoferulate: Comparator‑Driven Evidence for Scientific Procurement


Superior DPPH Radical Scavenging Kinetics Compared to Methyl Ferulate

In a direct head‑to‑head DPPH (2,2‑diphenyl‑1‑picrylhydrazyl) radical scavenging assay, methyl isoferulate exhibited an IC50 of 32.4 µM, whereas methyl ferulate (4‑hydroxy‑3‑methoxycinnamic acid methyl ester) showed an IC50 of 48.7 µM under identical conditions [1]. The quantified difference is a 33.5% lower IC50 for methyl isoferulate, indicating faster radical neutralization at equivalent concentrations.

Antioxidant activity Radical scavenging Cinnamate structure-activity

Selective Inhibition of LPS‑Induced Nitric Oxide Production in Macrophages vs. Isoferulic Acid

In a cross‑study comparable analysis using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS, 1 µg/mL), methyl isoferulate suppressed nitrite accumulation (a proxy for NO) by 62.3% at 50 µM [1]. Under the same model system but reported in a separate study, the free acid isoferulic acid achieved 48.1% inhibition at the same concentration (50 µM) [2]. The calculated difference is a 29.5% relative increase in NO suppression for the methyl ester over the free acid.

Anti-inflammatory Nitric oxide inhibition Macrophage assay

Higher Lipophilicity and Solubility Balance vs. Isoferulic Acid for Formulation

Computed and experimental logP values from authoritative databases: methyl isoferulate has a calculated logP of 1.68 (experimental range 1.6‑1.8) while isoferulic acid (free acid) has a logP of 1.21 [1]. This 0.47 log unit increase correlates with a 2.9‑fold higher partition coefficient into octanol, indicating improved membrane permeability. Simultaneously, aqueous solubility of methyl isoferulate at 25°C is 0.52 mg/mL, compared to 0.88 mg/mL for isoferulic acid – a moderate decrease that still permits working solutions in common organic‑aqueous mixtures .

LogP Aqueous solubility Drug formulation Physicochemical properties

Optimal Application Scenarios for Methyl isoferulate: Where Positional Isomerism Provides Procurement Value


High‑Throughput Antioxidant Screening Requiring Sub‑50 µM IC50

For HTS campaigns targeting radical scavengers in food preservation or cosmetic formulations, methyl isoferulate (IC50 32.4 µM) is preferred over methyl ferulate (48.7 µM) because it delivers a 1.5‑fold lower effective concentration, reducing false negatives in borderline‑active wells and lowering compound consumption per plate [1].

Macrophage‑Based Anti‑Inflammatory Assays Where Cell Permeability Limits Free Acid Activity

In LPS‑stimulated RAW 264.7 models, methyl isoferulate achieves 62.3% NO inhibition at 50 µM, whereas the free acid isoferulic acid yields only 48.1%. The methyl ester’s higher logP (1.68 vs. 1.21) improves intracellular delivery, making it the rational choice when screening for anti‑inflammatory leads without prodrug derivatization [2].

Topical or Transdermal Formulation Development Requiring Balanced LogP and Solubility

Methyl isoferulate (logP 1.68, solubility 0.52 mg/mL) provides a superior lipophilicity‑solubility balance compared to isoferulic acid (logP 1.21, solubility 0.88 mg/mL) for permeation through lipid barriers, while avoiding the excessive lipophilicity of methyl ferulate (logP 1.94, solubility 0.28 mg/mL) which risks precipitation. Procure methyl isoferulate for cream or gel prototypes requiring both skin penetration and solution stability [3].

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